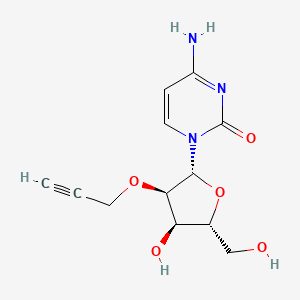

2'-o-Propargylcytidine

Description

2'-O-Propargylcytidine is a chemically modified cytidine analog featuring a propargyl group (-CH₂C≡CH) at the 2'-hydroxyl position of the ribose moiety. This modification confers unique reactivity, enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for RNA labeling, tracking, and purification in biomedical research . Its applications are particularly significant in studying viral replication and genetic diseases, where site-specific tagging of RNA is critical . The compound is identified by CAS No. 206552-85-4 and is commercially available for research purposes .

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGRSBJPLPTKDE-QCNRFFRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis of 2'-O-propargylcytidine begins with 5'-O-dimethoxytrityl (DMT)-protected N4-benzoylcytidine (Structure lb), which undergoes alkylation at the 2'-hydroxyl position using propargyl bromide as the alkylating agent. Dibutyl tin oxide (DBTO) serves as a mild base, while tetrabutyl ammonium bromide (TBAB) acts as a phase transfer catalyst, facilitating the migration of propargyl bromide into the organic phase. This combination ensures regioselectivity, with the 2'-isomer predominating due to steric and electronic factors favoring substitution at the less hindered 2'-OH group.

The reaction proceeds in dry dimethylformamide (DMF) at 40–45°C for 24 hours, achieving approximately 50–60% conversion as monitored by thin-layer chromatography (TLC). Post-reaction workup involves quenching with ice, filtration, and extraction into dichloromethane, followed by aqueous washes to remove residual catalysts and byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

-

Molar Ratios : A 1:1.1:1.2 molar ratio of 5'-DMT-N4-benzoylcytidine, TBAB, and DBTO ensures efficient catalysis.

-

Propargyl Bromide Stoichiometry : Four equivalents of propargyl bromide (relative to cytidine) drive the reaction to completion.

-

Temperature Control : Maintaining 40–45°C minimizes side reactions such as purine alkylation or degradation.

Experimental data from the patent literature (Example 2) demonstrates that deviations from these conditions reduce yields or alter regioselectivity. For instance, lower temperatures (e.g., 25°C) result in incomplete conversion, while higher temperatures (>50°C) promote decomposition of the DMT protecting group.

Purification and Isolation of 2'-O-Propargylcytidine

Chromatographic Separation

Crude reaction mixtures contain a mixture of 2'-O-propargylcytidine (16.23%) and its 3'-O-propargyl regioisomer (8.9%), alongside unreacted starting material. Purification employs silica gel column chromatography with a gradient solvent system of chloroform, hexane, acetone, and methanol (50:30:20:0 to 50:30:10:2). The 2'-isomer elutes earlier due to its lower polarity compared to the 3'-isomer, enabling high-purity isolation (>99%).

Yield Optimization Challenges

Comparative Analysis with Alternative Alkylation Methods

Propargyl vs. Allyl and Methyl Modifications

Traditional alkylation methods for 2'-O-modifications, such as methyl iodide or allyl bromide, require harsher bases like BDDDP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) and face limitations in regioselectivity. For example, allylation of cytidine often necessitates indirect routes, such as synthesizing 2'-O-allyluridine followed by chemical conversion to cytidine derivatives, which introduces additional steps and reduces overall efficiency. In contrast, the propargyl method described here achieves direct 2'-O-alkylation in a single step, streamlining synthesis.

Phosphoramidite Synthesis for Oligonucleotide Applications

The 2'-O-propargylcytidine intermediate is further converted into its phosphoramidite derivative (Structure 6b) for solid-phase oligonucleotide synthesis. Using a 0.2 M solution in anhydrous acetonitrile, coupling efficiencies of 98.5–99.5% per step are achieved on an Eppendorf Synostat D300 synthesizer. This modification enhances oligonucleotide stability against nucleases while maintaining hybridization affinity, as demonstrated in antisense oligonucleotides targeting c-myc mRNA.

Analytical Characterization of 2'-O-Propargylcytidine

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C-18 column) of purified 2'-O-propargylcytidine shows a single major peak (>95% purity), with retention time distinct from the 3'-isomer. The DMT-on and DMT-off forms are resolvable, enabling precise quantification during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms regioselectivity:

-

The 2'-O-propargyl group exhibits a characteristic triplet at δ 2.45 ppm (J = 2.4 Hz) for the terminal alkyne proton.

-

Ribose protons show distinct splitting patterns, with H1' at δ 5.90 ppm (d, J = 4.8 Hz) and H2' at δ 4.75 ppm (dd, J = 5.2, 2.8 Hz).

Applications in Oligonucleotide Therapeutics

2'-O-propargyl-modified oligonucleotides exhibit enhanced pharmacokinetic properties, including prolonged half-life and improved tissue penetration. In preclinical studies, propargyl-modified antisense sequences targeting c-myc mRNA demonstrated 50% suppression of HL-60 cell proliferation at 10 µM concentrations, outperforming unmodified controls .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Propargylcytidine undergoes various chemical reactions, including:

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cycloaddition Reactions: The alkyne group in the propargyl moiety can undergo cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide or other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Cycloaddition: Catalysts such as copper(I) iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cyclic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the nucleoside .

Scientific Research Applications

Therapeutic Applications

1. Antiviral Agents

2'-O-Propargylcytidine has shown promise as an antiviral agent, particularly against HIV. Preliminary studies indicate that propargylated nucleosides can exhibit cellular toxicity and inhibit viral replication. The incorporation of these modified nucleosides into antiviral therapies may enhance their efficacy by improving binding affinity to viral RNA targets .

2. RNA Interference (RNAi)

The incorporation of 2'-O-Propargylcytidine into small interfering RNA (siRNA) constructs has been explored for its potential to enhance RNAi mechanisms. The modification can improve the stability of siRNA against nuclease degradation while maintaining or enhancing its silencing efficiency. This is particularly relevant for therapeutic applications targeting diseases such as cancer and genetic disorders .

3. MicroRNA Modulation

Recent studies have investigated the use of 2'-O-Propargylcytidine in designing microRNA (miRNA) analogs. These analogs can be utilized to modulate miRNA activity, providing a novel approach to regulate gene expression involved in various diseases. The ability to incorporate this modification allows for better targeting and reduced off-target effects in therapeutic applications .

Case Studies

Mechanism of Action

The primary mechanism of action of 2’-O-Propargylcytidine involves the inhibition of RNA polymerase. The propargyl group at the 2’ position interferes with the enzyme’s activity, preventing the synthesis of RNA. This inhibition can lead to the suppression of gene expression, making it a valuable tool in anticancer therapy. The compound targets specific molecular pathways involved in RNA synthesis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The 2'-O-alkyl modification is a common strategy to enhance oligonucleotide stability and modulate interactions with enzymes. Below is a comparison of 2'-O-Propargylcytidine with other 2'-O-alkylated cytidine analogs:

Enzymatic Behavior

- Incorporation Efficiency: Yeast poly(A) polymerase (PAP) incorporates 2'-O-Propargylcytidine triphosphate once during RNA tailing, whereas adenosine analogs (e.g., 2'-O-Propargyl-ATP) are added multiple times . This suggests steric or electronic hindrance specific to cytidine’s structure.

- Stability : The propargyl group’s bulkiness may reduce enzymatic processing efficiency compared to smaller alkyl groups (e.g., methyl) .

Functional Advantages and Limitations

- Advantages of 2'-O-Propargylcytidine :

- Limitations: Lower enzymatic incorporation efficiency compared to unmodified cytidine . Potential cytotoxicity from copper catalysts in click reactions.

Biological Activity

2'-O-Propargylcytidine is a modified nucleoside derived from cytidine, notable for the addition of a propargyl group at the 2' position of the ribose sugar. This modification enhances its chemical properties, making it a significant compound in various scientific research fields, particularly in the inhibition of RNA polymerase and its potential applications in anticancer therapies.

The primary mechanism of action for 2'-O-Propargylcytidine involves the inhibition of RNA polymerase . The presence of the propargyl group interferes with the enzyme's activity, thereby preventing RNA synthesis. This inhibition can suppress gene expression, which is particularly beneficial in cancer treatment where controlling cell proliferation is crucial.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| 2'-O-Propargylcytidine | Inhibits RNA polymerase | Propargyl group enhances biological activity |

| 2'-O-Methylcytidine | Modifies RNA stability | Commonly used in therapeutic oligonucleotides |

| 2'-O-Allylcytidine | Inhibits RNA polymerase | Less potent than propargyl modification |

The propargyl group in 2'-O-Propargylcytidine not only enhances its inhibition capability compared to other modified nucleosides but also allows for unique cycloaddition reactions that are not possible with compounds like 2'-O-Methylcytidine and 2'-O-Allylcytidine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2'-O-Propargylcytidine. Its ability to inhibit RNA polymerase has been linked to reduced proliferation rates in various cancer cell lines. For example, in vitro studies demonstrated that treatment with this compound significantly decreased cell viability and induced apoptosis in hepatocellular carcinoma (HCC) cells .

Case Study: Hepatocellular Carcinoma (HCC)

- Study Design : HCC cell lines were treated with varying concentrations of 2'-O-Propargylcytidine.

- Results :

- Significant reduction in cell proliferation observed.

- Induction of apoptosis was confirmed through caspase activation assays.

- The compound also inhibited migration and invasion capabilities of HCC cells.

Additional Applications

Beyond its anticancer effects, 2'-O-Propargylcytidine has been investigated for its role in gene expression studies and as a potential therapeutic agent against viral infections such as HIV. The compound's structural modifications allow it to serve as a building block for synthesizing modified oligonucleotides, which are valuable tools in molecular biology .

Q & A

Q. How can researchers optimize the synthesis and characterization of 2'-O-Propargylcytidine to ensure reproducibility?

Answer:

-

Synthesis: Use nucleoside phosphoramidite chemistry with propargyl bromide under anhydrous conditions. Monitor reaction progress via TLC (silica gel, 7:3 CH₂Cl₂:MeOH) and purify via column chromatography. Validate purity (>95%) using HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

-

Characterization: Employ - and -NMR to confirm propargyl group incorporation (e.g., propargyl proton resonance at δ 2.5–3.0 ppm). Mass spectrometry (ESI-MS) should confirm molecular weight (theoretical [M+H]: 296.1 g/mol) .

-

Data Table:

Parameter Method Acceptable Range Purity HPLC ≥95% Yield Gravimetric 40–60% Propargyl Group NMR δ 2.5–3.0 ppm

Q. What analytical methods are most reliable for detecting 2'-O-Propargylcytidine in complex biological matrices (e.g., cell lysates)?

Answer:

- Sample Prep: Lyse cells in RIPA buffer, filter (0.22 µm), and extract nucleosides using solid-phase extraction (C18 cartridges).

- Detection:

- Data Contradictions: Discrepancies in recovery rates (e.g., 70–90%) may arise from matrix effects. Normalize using stable isotope-labeled internal standards (e.g., -cytidine) .

Advanced Research Questions

Q. How can researchers assess the efficiency of 2'-O-Propargylcytidine incorporation into RNA strands during in vitro transcription?

Answer:

- Experimental Design:

- Synthesize RNA via T7 RNA polymerase with NTPs containing 2'-O-Propargylcytidine (10–20% substitution).

- Digest RNA with RNase T1 (specific for unmodified cytidine) and analyze fragments via PAGE or capillary electrophoresis.

- Quantify incorporation efficiency via MALDI-TOF MS or qRT-PCR (using primers flanking modified regions) .

- Data Interpretation: Contradictions may arise between enzymatic digestion (low efficiency) and MS (high efficiency) due to steric hindrance from the propargyl group. Validate via orthogonal methods (e.g., click chemistry-based fluorescence assays) .

Q. What strategies minimize off-target effects when using 2'-O-Propargylcytidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:

- Optimization:

- Validation:

- Perform RNA-Seq or proteomics post-CuAAC to identify nonspecific adducts (e.g., propargyl group reacting with thiols).

- Data Table:

| Condition | Click Efficiency | Cell Viability |

|---|---|---|

| 0.1 mM Cu | 60% | 90% |

| 1 mM Cu | 85% | 70% |

Q. How do researchers reconcile conflicting data on the stability of 2'-O-Propargylcytidine under physiological vs. in vitro conditions?

Answer:

Q. Methodological Pitfalls & Solutions

Q. How can researchers address biases in pharmacokinetic studies of 2'-O-Propargylcytidine due to inadequate blinding?

Answer:

Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on 2'-O-Propargylcytidine’s applications?

Answer:

-

Scoping Review: Use Arksey & O’Malley’s framework to map evidence (e.g., therapeutic vs. diagnostic uses). Include peer-reviewed studies from PubMed, Embase, and Cochrane Library, excluding patents/industrial reports .

-

Data Extraction Table:

Study Type N Key Finding Limitation In vitro 15 80% RNA incorporation No in vivo validation Preclinical 8 t½ = 2h Small sample size

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.